molecular formula C17H25NO2S B039016 DPHNT CAS No. 116584-95-3

DPHNT

Katalognummer: B039016
CAS-Nummer: 116584-95-3
Molekulargewicht: 307.5 g/mol
InChI-Schlüssel: YJSMLLBRHQBUOD-RHSMWYFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine is a complex organic compound with the molecular formula C17H25NO2S and a molecular weight of 307.5 g/mol This compound is characterized by its unique naphthothiazine structure, which includes methoxy and propyl substituents

Vorbereitungsmethoden

The synthesis of 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine involves several steps, typically starting with the preparation of the naphthothiazine core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to improve yield and purity .

Analyse Chemischer Reaktionen

6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy and propyl groups can undergo substitution reactions, often facilitated by nucleophiles or electrophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules

Wirkmechanismus

The mechanism of action of 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine can be compared with other naphthothiazine derivatives. Similar compounds include:

  • 6,9-Dimethoxy-4-methyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine
  • 6,9-Dimethoxy-4-ethyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine These compounds share a similar core structure but differ in the substituents attached to the naphthothiazine ring. The uniqueness of 6,9-Dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Eigenschaften

CAS-Nummer

116584-95-3

Molekularformel

C17H25NO2S

Molekulargewicht

307.5 g/mol

IUPAC-Name

(4aR,10aR)-6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzothiazine

InChI

InChI=1S/C17H25NO2S/c1-4-7-18-8-9-21-17-11-13-12(10-14(17)18)15(19-2)5-6-16(13)20-3/h5-6,14,17H,4,7-11H2,1-3H3/t14-,17-/m1/s1

InChI-Schlüssel

YJSMLLBRHQBUOD-RHSMWYFYSA-N

SMILES

CCCN1CCSC2C1CC3=C(C=CC(=C3C2)OC)OC

Isomerische SMILES

CCCN1CCS[C@H]2[C@H]1CC3=C(C=CC(=C3C2)OC)OC

Kanonische SMILES

CCCN1CCSC2C1CC3=C(C=CC(=C3C2)OC)OC

Key on ui other cas no.

116584-95-3

Synonyme

6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-4H-naphtho(2,3-b)(1,4)thiazine
DPHNT

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.